molecular formula C11H15N3O B7861013 1-(4-Aminophenyl)-3-cyclobutylurea

1-(4-Aminophenyl)-3-cyclobutylurea

Cat. No.: B7861013
M. Wt: 205.26 g/mol
InChI Key: MMWUOZNYSAIBSN-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-cyclobutylurea is a urea derivative characterized by a 4-aminophenyl group attached to one nitrogen atom of the urea moiety and a cyclobutyl group to the other. This compound is synthesized via the reduction of nitro precursors, as described in protocols for analogous biphenylurea derivatives . The 4-aminophenyl group is a critical structural feature, enabling electrostatic interactions in biological systems, as observed in structurally related compounds .

Properties

IUPAC Name

1-(4-aminophenyl)-3-cyclobutylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWUOZNYSAIBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-cyclobutylurea can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenyl isocyanate with cyclobutylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-cyclobutylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the amine group can lead to the formation of nitro compounds.

  • Reduction: Reduction reactions can produce amines or amides.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Aminophenyl)-3-cyclobutylurea has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-cyclobutylurea exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Urea Derivatives with Aromatic and Aliphatic Substituents

Urea derivatives are widely studied for their diverse biological activities. Key comparisons include:

  • 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea (CAS 86781-53-5): This compound features a chlorophenyl group and two aliphatic (dibutyl) chains.
  • Biphenylurea Derivatives (e.g., 1-(4-Aminophenyl)-3-phenylurea): These compounds share the 4-aminophenylurea core but substitute the cyclobutyl group with phenyl rings. The cyclobutyl group in the target compound introduces ring strain, which may enhance conformational rigidity and binding specificity compared to planar phenyl groups .

Cyclobutyl-Containing Amines

Compounds with cyclobutyl moieties, such as 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS 1266197-18-5), highlight the role of cyclobutyl groups in modulating physicochemical properties.

Chalcone Derivatives with 4-Aminophenyl Groups

Chalcones like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibit antimalarial activity via inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), with the 4-aminophenyl group critical for electrostatic interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
1-(4-Aminophenyl)-3-cyclobutylurea Urea 4-Aminophenyl, Cyclobutyl Synthetic protocol established; amino group may enhance binding
3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea Urea Chlorophenyl, Dibutyl Aliphatic chains may increase lipophilicity
4-[1-(Aminomethyl)cyclobutyl]aniline Amine Cyclobutyl, Aniline Structural analog with potential CNS activity
(E)-1-(4-aminophenyl)chalcone Chalcone 4-Aminophenyl, Methoxyphenyl 50% PfFd-PfFNR inhibition; amino group critical

Key Research Findings and Implications

  • Role of the 4-Aminophenyl Group: Evidence from chalcone derivatives and urea analogs underscores the importance of the amino group in facilitating electrostatic interactions with biological targets.
  • Cyclobutyl vs. Phenyl Substituents : The cyclobutyl group introduces conformational constraints that may improve binding specificity compared to phenyl-substituted ureas. However, its ring strain could also affect synthetic accessibility or stability .
  • Urea vs. Chalcone Scaffolds : Urea derivatives generally exhibit higher chemical stability than chalcones, which are prone to hydrolysis due to their α,β-unsaturated ketone moiety. This could make urea-based compounds more viable for drug development .

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